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Abstract
This document provides a comprehensive technical overview of the discovery and origin of

Peptide Histidine Methionine-27 (PHM-27), a 27-amino acid peptide with significant biological

activities. We delve into the seminal experiments that led to its identification, detailing the

molecular biology techniques employed. Furthermore, this guide outlines the genetic origin of

PHM-27, its precursor peptide, and its relationship to Vasoactive Intestinal Peptide (VIP).

Quantitative data are presented in structured tables, and key experimental workflows and

signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding

of this important peptide hormone.

Introduction
PHM-27, also known as Peptide Histidine Methioninamide, is a neuropeptide that belongs to

the glucagon/secretin superfamily. Its discovery was a direct result of the application of

molecular cloning techniques to elucidate the precursor for Vasoactive Intestinal Peptide (VIP).

Initial studies on a similar peptide isolated from porcine intestine, named PHI-27 (Peptide

Histidine Isoleucine), paved the way for the identification of its human counterpart.[1] PHM-27

is the human analogue of porcine PHI-27, differing by two amino acids.[2] This guide will

provide a detailed account of the scientific journey to uncover PHM-27, from the initial

hypothesis to the characterization of its genetic origin and biological function.
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The Discovery of PHM-27: Unraveling the Precursor
The discovery of human PHM-27 was not a direct isolation of the peptide itself, but rather a

deduction from the nucleotide sequence of the messenger RNA (mRNA) encoding the

precursor protein for VIP.[3][4] This precursor is known as prepro-VIP. The key experimental

steps involved the creation and screening of a complementary DNA (cDNA) library from a

human neuroblastoma cell line, which was known to produce VIP.[5][6]

Experimental Protocol: cDNA Library Construction and
Screening
The following protocol is a synthesized representation of the standard methodologies used in

the early 1980s for the construction and screening of cDNA libraries, as referenced in the

literature describing the discovery of the VIP precursor.[7]

Objective: To isolate the cDNA clone containing the coding sequence for the human prepro-VIP.

Materials:

Human neuroblastoma cell line (e.g., NB-OK-1)

Guanidinium thiocyanate

Oligo(dT)-cellulose

Reverse transcriptase

DNA Polymerase I

S1 nuclease

EcoRI methylase

EcoRI linkers

T4 DNA ligase

Lambda phage vector (e.g., λgt10)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3748844/
https://www.slideshare.net/slideshow/peptide-radioimmunoassay-ria/21467924
https://pmc.ncbi.nlm.nih.gov/articles/PMC5063977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC304259/
https://pubmed.ncbi.nlm.nih.gov/18265372/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3179295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


E. coli host strain

Nitrocellulose filters

Synthetic oligodeoxynucleotide probes (radiolabeled)

Procedure:

RNA Isolation: Total RNA was extracted from the human neuroblastoma cell line using the

guanidinium thiocyanate method to inhibit ribonuclease activity.

mRNA Purification: Polyadenylated mRNA was isolated from the total RNA by affinity

chromatography on an oligo(dT)-cellulose column.

First-Strand cDNA Synthesis: The purified mRNA served as a template for the synthesis of

the first strand of cDNA using reverse transcriptase and an oligo(dT) primer.

Second-Strand cDNA Synthesis: The second strand of the cDNA was synthesized using

DNA Polymerase I. The hairpin loop formed at the 3' end of the first strand by reverse

transcriptase acted as a primer.

Hairpin Loop Cleavage: The single-stranded hairpin loop was cleaved using S1 nuclease to

generate a double-stranded cDNA molecule.

Protection of Internal EcoRI Sites: The double-stranded cDNA was treated with EcoRI

methylase to protect any internal EcoRI recognition sites from subsequent digestion.

Ligation of EcoRI Linkers: Synthetic EcoRI linkers were ligated to the blunt ends of the cDNA

using T4 DNA ligase.

EcoRI Digestion: The cDNA was then digested with the EcoRI restriction enzyme to create

cohesive ends.

Ligation into Phage Vector: The cDNA was ligated into the EcoRI site of a lambda phage

vector, such as λgt10.

In Vitro Packaging and Transfection: The recombinant phage DNA was packaged into phage

particles in vitro and used to transfect an appropriate E. coli host strain.
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Library Screening:

The resulting phage plaques were lifted onto nitrocellulose filters.

The filters were hybridized with radiolabeled synthetic oligodeoxynucleotide probes. These

probes were designed based on the known amino acid sequence of VIP.

Positive plaques, indicating the presence of the prepro-VIP cDNA, were identified by

autoradiography.

Plaque Purification and DNA Isolation: Positive plaques were isolated and purified, and the

recombinant phage DNA was extracted. The cDNA insert was then subcloned into a plasmid

vector for sequencing.

Experimental Protocol: Nucleotide Sequencing
The nucleotide sequence of the isolated prepro-VIP cDNA was determined using a combination

of the Maxam-Gilbert chemical sequencing method and the Sanger dideoxy chain termination

method.[3][7]

Objective: To determine the nucleotide sequence of the prepro-VIP cDNA.

Procedure (Sanger Method Principle):

Template Preparation: The purified plasmid DNA containing the cDNA insert was denatured

to produce single-stranded DNA.

Sequencing Reaction: The single-stranded DNA was used as a template in four separate

enzymatic reactions. Each reaction contained:

A short, radiolabeled primer that anneals to the vector sequence adjacent to the cDNA

insert.

DNA polymerase.

All four deoxynucleoside triphosphates (dNTPs).
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A small amount of one of the four dideoxynucleoside triphosphates (ddNTPs), with each of

the four reactions containing a different ddNTP (ddATP, ddGTP, ddCTP, or ddTTP).

Chain Termination: The incorporation of a ddNTP terminates the elongation of the DNA

strand. This results in a series of radiolabeled DNA fragments of different lengths, with the

last nucleotide being the specific ddNTP used in that reaction.

Gel Electrophoresis and Autoradiography: The fragments from the four reactions were

separated by size using polyacrylamide gel electrophoresis. The sequence of the DNA was

then read directly from the resulting autoradiogram.

By analyzing the complete nucleotide sequence of the prepro-VIP mRNA, researchers

discovered an open reading frame that encoded not only VIP but also a novel 27-amino acid

peptide, which they named PHM-27.[3][4]

The Genetic Origin of PHM-27
PHM-27 originates from the same gene as VIP, the VIP gene. This gene is located on human

chromosome 6q25.2.[7][8] The VIP gene is composed of seven exons and six introns.[2][9] The

coding sequences for PHM-27 and VIP are located on two distinct and adjacent exons: exon IV

for PHM-27 and exon V for VIP.[2][5][8][10]

The precursor protein, prepro-VIP, is a 170-amino acid polypeptide.[8] Post-translational

processing of this precursor by prohormone convertases leads to the generation of several

peptides, including PHM-27 and VIP.[8]

Quantitative Data
The following tables summarize the key quantitative data for human PHM-27.

Table 1: Physicochemical Properties of Human PHM-27
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Property Value Reference

Number of Amino Acids 27 [2]

Molecular Weight 2985.44 Da [11]

Amino Acid Sequence
HADGVFTSDFSKLLGQLSAK

KYLESLM-NH2
[2][11]

Table 2: Amino Acid Sequence Comparison of Human PHM-27 and Porcine PHI-27
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Position Human PHM-27 Porcine PHI-27

1 His His

2 Ala Ala

3 Asp Asp

4 Gly Gly

5 Val Val

6 Phe Phe

7 Thr Thr

8 Ser Ser

9 Asp Asp

10 Phe Phe

11 Ser Ser

12 Lys Arg

13 Leu Leu

14 Leu Leu

15 Gly Gly

16 Gln Gln

17 Leu Leu

18 Ser Ser

19 Ala Ala

20 Lys Lys

21 Lys Lys

22 Tyr Tyr

23 Leu Leu
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24 Glu Glu

25 Ser Ser

26 Leu Leu

27 Met Ile

Differences are highlighted in

bold.[2]

Table 3: Tissue Concentration of PHM-27

Tissue Concentration Reference

Human Hypothalamus 19.3 ± 6.2 pmol/hypothalamus

Experimental Protocol: Radioimmunoassay (RIA) for
PHM-27 Quantification
The quantification of PHM-27 in biological samples is typically performed using a competitive

radioimmunoassay (RIA). The following is a general protocol for a peptide RIA.

Objective: To measure the concentration of PHM-27 in a biological sample.

Materials:

Specific antibody against PHM-27

Radiolabeled PHM-27 (e.g., ¹²⁵I-PHM-27)

PHM-27 standards of known concentrations

Biological sample (e.g., plasma, tissue extract)

Assay buffer

Secondary antibody (precipitating antibody)
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Gamma counter

Procedure:

Preparation of Reagents:

Prepare a standard curve by serially diluting the PHM-27 standard to a range of known

concentrations.

Dilute the primary antibody and the radiolabeled PHM-27 in assay buffer.

Assay Setup:

In a series of tubes, add a fixed amount of the primary antibody.

To the standard tubes, add the different concentrations of the PHM-27 standard.

To the sample tubes, add the biological samples.

Competitive Binding:

Add a fixed amount of radiolabeled PHM-27 to all tubes (except for the total counts tube).

Incubate the mixture to allow for competitive binding of the labeled and unlabeled PHM-27

to the primary antibody.

Separation of Bound and Free Antigen:

Add a secondary antibody that binds to the primary antibody, causing the antigen-antibody

complexes to precipitate.

Centrifuge the tubes to pellet the precipitated complexes.

Measurement of Radioactivity:

Carefully decant the supernatant.

Measure the radioactivity in the pellet using a gamma counter.
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Data Analysis:

Plot the radioactivity of the standards against their known concentrations to generate a

standard curve.

Determine the concentration of PHM-27 in the biological samples by interpolating their

radioactivity values on the standard curve.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for the discovery of human PHM-27.
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Caption: PHM-27 signaling through the calcitonin receptor.

Conclusion
The discovery of human PHM-27 is a testament to the power of molecular biology in

uncovering novel bioactive peptides. Its origin from the same precursor as VIP highlights the

efficiency of the genome in generating functional diversity from a single gene. The detailed

experimental protocols and data presented in this guide provide a comprehensive resource for

researchers and professionals in the field of peptide pharmacology and drug development. The

elucidation of its signaling pathway through the calcitonin receptor opens up avenues for

investigating its physiological roles and therapeutic potential. Further research into the diverse

functions of PHM-27 is warranted to fully understand its importance in human health and

disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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